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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorohexane is a saturated haloalkane with the chemical formula CeH1sF. As with many
organofluorine compounds, its unique physicochemical properties, influenced by the high
electronegativity of the fluorine atom, make it a molecule of interest in various scientific
domains, including materials science and as a potential component in pharmaceutical
development. A thorough understanding of its thermodynamic properties is crucial for predicting
its behavior in chemical reactions, for process design, and for assessing its potential
interactions in biological systems.

This technical guide provides a summary of the available thermodynamic data for 3-
Fluorohexane, outlines the standard experimental protocols for the determination of these
properties, and presents logical workflows and relationships between key thermodynamic
parameters. Due to the limited availability of specific experimental data for 3-Fluorohexane,
comparative data for its isomers and related compounds are also presented to provide a
broader context.

Physicochemical Properties of 3-Fluorohexane

Basic molecular information for 3-Fluorohexane is summarized in the table below.
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Property Value Source

Chemical Formula CeHisF --INVALID-LINK--[1][2][3]
Molecular Weight 104.1658 g/mol ~-INVALID-LINK--[1][2][3]
CAS Registry Number 52688-75-2 --INVALID-LINK--[1][2][3]
IUPAC Name 3-Fluorohexane --INVALID-LINK--[1][2][3]

Thermodynamic Data

The experimental determination of a complete set of thermodynamic properties for every
chemical compound is a considerable undertaking. Consequently, comprehensive data for 3-
Fluorohexane is not readily available in the public domain. This section presents the known
experimental value for its enthalpy of vaporization and provides comparative data for related
compounds to allow for estimation and contextual understanding.

Enthalpy of Vaporization (AvapH)

The enthalpy of vaporization is a critical measure of the energy required to transform a liquid
into a gas at a constant pressure and temperature. It is a direct indicator of the strength of
intermolecular forces within the liquid.

Enthalpy of Vaporization

Compound Temperature (K)
(kd/mol)

3-Fluorohexane 36.8 296

1-Fluorohexane 36.5+0.2 298.15

Data for 3-Fluorohexane sourced from the NIST WebBook.[2]

Comparative Thermodynamic Data for Isomers and
Related Compounds

To facilitate a deeper understanding and to aid in the theoretical estimation of the
thermodynamic properties of 3-Fluorohexane, the following table presents available data for
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its structural isomers and other related haloalkanes. The boiling points of haloalkanes are
influenced by the size and mass of the halogen atom and the size of the alkyl group, with an
increase in these factors generally leading to a higher boiling point due to stronger van der
Waals forces.[4][5]

Enthalpy of Vaporization

Compound Boiling Point (°C)

(kJ/mol) at 298.15 K
1-Fluorohexane 93.4 36.5+£0.2
Perfluorohexane 56 30.9 (at 25°C)
1-Chloropropane 46.6 28.9+0.2
2-Chloropropane 35.7 27.2+0.1
1-Bromopropane 71.0 31.8+0.2
2-Bromopropane 59.4 30.0+0.1
1-lodopropane 102.4 35.4+0.2
2-lodopropane 89.4 33.1+£0.2

Note: Data for haloalkanes are provided for comparative purposes. Boiling points of isomeric
haloalkanes tend to decrease with increased branching.[5]

Experimental Protocols for Thermodynamic
Property Determination

The following sections detail the standard experimental methodologies for determining the key
thermodynamic properties of liquid compounds like 3-Fluorohexane.

Determination of Heat Capacity (Cp)

The specific heat capacity of a substance is the amount of heat energy required to raise the
temperature of a unit mass of that substance by one degree Celsius. For liquids, Differential
Scanning Calorimetry (DSC) is a widely used and effective technique.

Methodology: Differential Scanning Calorimetry (DSC)
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o Sample Preparation: A small, precisely weighed sample of 3-Fluorohexane (typically 5-15
mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

e Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using
standard reference materials with known melting points and enthalpies of fusion.

e Measurement Procedure:

o An initial isothermal period is held at a temperature below the expected range of interest.

o The sample and reference pans are then heated at a constant rate (e.g., 10 K/min)
through the desired temperature range.

o The differential heat flow between the sample and the reference is recorded as a function
of temperature.

o Abaseline measurement is obtained by running the same temperature program with two
empty pans.

o A calibration run is performed with a standard material of known heat capacity, such as
sapphire.

o Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to
the sample with the heat flow to the sapphire standard at the same temperature, after
correcting for the baseline. The following equation is used:

Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std

where:

[¢]

Cp,sample and Cp,std are the specific heat capacities of the sample and standard,
respectively.

o

DSCsample and DSCstd are the differential heat flows of the sample and standard.

[e]

msample and mstd are the masses of the sample and standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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